N-(1-aminopropan-2-yl)-N-methylaniline
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Overview
Description
N-(1-aminopropan-2-yl)-N-methylaniline: is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of an aniline group substituted with a 1-aminopropan-2-yl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-aminopropan-2-yl)-N-methylaniline can be achieved through several methods. One common approach involves the reaction of aniline with 1-chloropropan-2-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions: N-(1-aminopropan-2-yl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-(1-aminopropan-2-yl)-N-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of probes for imaging and diagnostic purposes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. It may exhibit biological activity that could be harnessed for drug development.
Industry: this compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its reactivity and functional groups make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-aminopropan-2-yl)-N-methylaniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction mechanisms, leading to physiological or biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
- N-(1-aminopropan-2-yl)acetamide
- N-(1-aminopropan-2-yl)-N-methylcyclopropanamine
Comparison: N-(1-aminopropan-2-yl)-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to N-(1-aminopropan-2-yl)acetamide, it has a different functional group, leading to variations in reactivity and applications. N-(1-aminopropan-2-yl)-N-methylcyclopropanamine, on the other hand, has a cyclopropane ring, which influences its steric and electronic properties, making it suitable for different applications.
Properties
IUPAC Name |
2-N-methyl-2-N-phenylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(8-11)12(2)10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGWEQNAYMYQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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